![molecular formula C14H21N3 B1466068 4-(4-Cyclobutylpiperazin-1-yl)aniline CAS No. 1030627-14-5](/img/structure/B1466068.png)
4-(4-Cyclobutylpiperazin-1-yl)aniline
Overview
Description
4-(4-Cyclobutylpiperazin-1-yl)aniline is an organic compound that features a piperazine ring substituted with a cyclobutyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclobutylpiperazin-1-yl)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Cyclobutyl Group: The cyclobutyl group is introduced via reactions involving cyclobutyl halides and piperazine.
Attachment of Aniline Moiety: The final step involves the nucleophilic substitution of the piperazine derivative with aniline under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclobutylpiperazin-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Aniline, various halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(4-Cyclobutylpiperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: This compound is explored for its properties in the synthesis of novel materials.
Biological Studies: It serves as a probe in various biological assays to study receptor interactions and enzyme activities
Mechanism of Action
The mechanism of action of 4-(4-Cyclobutylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors and enzymes. The cyclobutyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Phenylpiperazin-1-yl)aniline
- 4-(4-Benzylpiperazin-1-yl)aniline
Uniqueness
4-(4-Cyclobutylpiperazin-1-yl)aniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other piperazine derivatives. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in research and development .
Biological Activity
4-(4-Cyclobutylpiperazin-1-yl)aniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula C_{14}H_{20}N_2, features a piperazine ring and an aniline moiety. Its structural characteristics contribute to its interaction with various biological targets.
This compound has been studied for its interaction with specific receptors and enzymes. Notably, it has shown potential as an inhibitor of the histamine H3 receptor, which is involved in neurotransmitter regulation. The ability to modulate such receptors suggests applications in treating neurological disorders .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating serotonin and norepinephrine levels.
- Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit tumor growth through apoptosis induction in cancer cells.
- Antimicrobial Effects : Preliminary data indicate potential antimicrobial activity against various pathogens, although further studies are needed to confirm these effects.
Case Study 1: Histamine H3 Receptor Inhibition
A study focused on the design and synthesis of derivatives targeting the histamine H3 receptor demonstrated that modifications to the piperazine structure could enhance binding affinity. The cyclobutyl group was identified as a favorable modification for improving receptor selectivity .
Case Study 2: Anticancer Activity
In vitro studies investigated the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting a promising avenue for cancer therapy development.
Case Study 3: Antimicrobial Testing
A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed moderate activity, warranting further exploration into its mechanism of action .
Data Tables
Properties
IUPAC Name |
4-(4-cyclobutylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-12-4-6-14(7-5-12)17-10-8-16(9-11-17)13-2-1-3-13/h4-7,13H,1-3,8-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFWMFUNFCMWND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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